(Z)-ethyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
This compound belongs to the benzofuran-derived family, characterized by a 2,3-dihydrobenzofuran core substituted with a 5-bromo-2-methoxybenzylidene group at the 2-position and an ethyl acetate ester at the 6-position. Its Z-configuration ensures specific spatial orientation, influencing electronic properties and biological interactions. The bromine and methoxy substituents on the benzylidene moiety contribute to its electron-withdrawing and donating effects, respectively, while the ethyl acetate group modulates solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-3-25-19(22)11-26-14-5-6-15-17(10-14)27-18(20(15)23)9-12-8-13(21)4-7-16(12)24-2/h4-10H,3,11H2,1-2H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOLBHOCVMRXOS-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. Characterized by a unique structural framework, including a benzofuran moiety and a bromo-substituted aromatic ring, this compound belongs to the class of esters and is associated with various pharmacological properties. This article explores the biological activities of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its neuroprotective effects.
Structural Characteristics
The molecular formula of this compound is C20H17BrO6, with a molecular weight of approximately 433.25 g/mol. The structure includes:
- Benzofuran Core : Known for its role in various biological activities.
- Bromo Group : Enhances reactivity and may contribute to biological activity through halogen bonding.
- Ester Functionality : Implicates potential hydrolysis leading to bioactive metabolites.
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, benzofuran derivatives have shown efficacy against various cancer cell lines. A study highlighted that certain benzofuran derivatives demonstrated IC50 values in the micromolar range against HCT116 cancer cells, indicating their potential as anticancer agents .
Anti-inflammatory Effects
The presence of the bromo-substituted aromatic ring in this compound suggests enhanced anti-inflammatory properties. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. For example, some benzofuran derivatives were reported to significantly lower levels of TNF-alpha and IL-6 in cellular models .
Neuroprotective Effects
The benzofuran moiety is often linked to neuroprotective effects. Compounds containing this structure have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. In particular, studies have indicated that these compounds can modulate pathways involved in neurodegeneration, making them candidates for further exploration in neuroprotective therapies .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds is essential. The following table summarizes some structural analogs and their reported activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzofuran Derivative A | Contains methoxy group | Anticancer activity |
| Benzofuran Derivative B | Halogenated aromatic ring | Anti-inflammatory effects |
| Benzofuran Derivative C | Alkyl ester functionality | Neuroprotective properties |
| This compound | Unique combination of functional groups | Potentially enhanced biological activity |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines such as MCF7 and HT29. The findings indicated that compounds with similar structures to this compound exhibited significant dose-dependent inhibition of cell proliferation .
- Neuroprotection Research : Another study focused on the neuroprotective effects of benzofuran derivatives against oxidative stress-induced neuronal damage. Results showed that these compounds could significantly reduce reactive oxygen species (ROS) levels in neuronal cell cultures .
Scientific Research Applications
The compound (Z)-ethyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic molecule with a benzofuran moiety and a bromo-substituted aromatic ring. It belongs to the class of ethyl esters and exhibits a variety of potential biological activities.
Chemical Properties and Reactivity
The chemical reactivity of this compound stems from its functional groups:
- Ester group The ester group is prone to hydrolysis, which can result in the formation of the corresponding acid and alcohol.
- Benzofuran and bromo-substituted aromatic rings These allow for electrophilic aromatic substitution reactions.
- Ether-like bond The presence of an ether-like bond in its structure means the compound can participate in nucleophilic substitutions.
Potential Applications
The unique structural features of this compound suggest potential applications in various fields:
- Anti-inflammatory and anticancer properties Preliminary studies suggest that compounds similar to this compound exhibit anti-inflammatory and anticancer properties.
- Neuroprotective effects The benzofuran moiety is often linked to neuroprotective effects, while the bromo substituent may enhance biological activity through halogen bonding interactions.
Related Compounds and Activities
Several compounds share structural similarities with this compound, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzofuran Derivative A | Contains a methoxy group | Anticancer activity |
| Benzofuran Derivative B | Halogenated aromatic ring | Anti-inflammatory effects |
| Benzofuran Derivative C | Alkyl ester functionality | Neuroprotective properties |
| This compound | Specific combination of functional groups | May enhance biological activity compared to similar compounds |
Comparison with Similar Compounds
Variations in the Benzylidene Substituent
The benzylidene group significantly impacts electronic and steric properties. Key analogs include:
*Calculated based on molecular formula.
†Estimated based on analogous structures.
Key Observations :
- The 5-bromo-2-methoxy group in the target compound provides a balance between hydrophobicity and polarity, favoring both membrane permeability and aqueous solubility .
- 4-tert-butylphenyl () increases lipophilicity (XLogP3 = 5.2), which may enhance blood-brain barrier penetration but reduce water solubility .
- Trimethoxyphenyl () enhances solubility via polar methoxy groups, a feature exploited in anticancer agents like combretastatin analogs .
Variations in the Ester Group
The ester moiety influences hydrolysis rates and pharmacokinetics:
Key Observations :
Bioactivity and Structural Correlations
For example:
Q & A
Q. Basic Research Focus
- NMR : ¹H NMR identifies the Z-isomer via coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons in E-isomer vs. J < 5 Hz in Z). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm and benzylidene carbons at ~120–140 ppm. HMBC correlations validate connectivity between the benzofuran and acetoxy groups .
- X-ray Crystallography : Resolves spatial arrangement, as seen in analogous benzofuran derivatives with R-factors < 0.05 .
- IR : Stretching frequencies at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (α,β-unsaturated ketone) confirm functional groups .
What strategies mitigate oxidative degradation of the 3-oxo-2,3-dihydrobenzofuran core?
Advanced Research Focus
The 3-oxo group is prone to oxidation under ambient light or in aqueous media. Stabilization methods include:
- Storage : Under argon at –20°C in amber vials .
- Antioxidants : Addition of 0.1% BHT or ascorbic acid in solution phases .
- Lyophilization : For solid-state storage, paired with desiccants (e.g., silica gel) to prevent hydrolysis .
- HPLC-MS Monitoring : Track degradation products (e.g., hydroxylated derivatives) using electrospray ionization in negative mode .
How to resolve discrepancies in spectroscopic data when confirming the Z-configuration?
Advanced Research Focus
Discrepancies between experimental and predicted NMR shifts often arise from dynamic effects or impurities. Solutions include:
- NOESY NMR : Detect spatial proximity between the methoxy group and benzofuran protons, confirming the Z-configuration .
- Comparative Analysis : Cross-reference with crystallographic data from structurally similar compounds (e.g., (2Z)-benzylidene derivatives with C–H···O interactions) .
- Computational Validation : Overlay experimental ¹³C shifts with DFT-calculated values (RMSD < 2 ppm acceptable) .
What in vitro models assess acetylcholinesterase inhibition potential, given structural similarities to bioactive benzofurans?
Q. Advanced Research Focus
- Ellman’s Assay : Monitor thiocholine production at 412 nm using acetylthiocholine iodide substrate. IC₅₀ values are calculated via nonlinear regression (GraphPad Prism) .
- Molecular Docking : AutoDock Vina simulates binding to acetylcholinesterase (PDB: 4EY7), focusing on π-π stacking with Trp86 and hydrogen bonds with catalytic triad residues .
- Kinetic Studies : Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots at varying substrate concentrations .
How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Focus
The 5-bromo group enables Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Reactivity is enhanced by electron-withdrawing methoxy groups, which polarize the C–Br bond. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) and characterize products via HRMS (ESI+) and ¹H NMR .
What chromatographic methods optimize purity assessment and isolate minor impurities?
Q. Basic Research Focus
- HPLC : Use a C18 column with gradient elution (30%→70% acetonitrile in 0.1% TFA over 20 min, λ = 254 nm). Retention times for the main product and impurities (e.g., E-isomer, hydrolyzed ester) are compared against standards .
- Prep-TLC : Silica gel GF₂₅₄ plates with chloroform/methanol (95:5) isolate impurities for further NMR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
